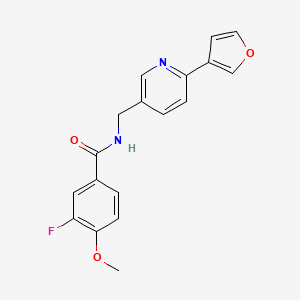

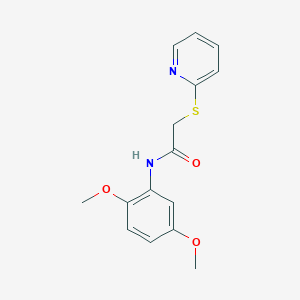

N-(6-((2-(4-氯苯基)-2-氧代乙基)硫代)吡啶嗪-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s a good pharmacophore nucleus due to its various pharmaceutical applications . Pyridazine is another heterocyclic compound that consists of a six-membered ring with two nitrogen atoms . Compounds containing these rings can have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole and pyridazine derivatives often involves reactions with various halogenated carbonyl compounds . For example, pyridine-substituted thiazole hybrids were synthesized using a precursor with various alpha-halogenated carbonyl compounds .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact structure. Thiazole is a versatile entity in actions and reactions due to the presence of nitrogen and sulfur atoms .

科学研究应用

药用化学应用

与 N-(6-((2-(4-氯苯基)-2-氧代乙基)硫代)吡啶嗪-3-基)乙酰胺 在结构上相关的化合物已在开发新治疗剂方面显示出希望。例如,吡啶嗪酮(一种核心结构成分)的衍生物已因其心脏保护、神经保护和细胞抑制特性而受到研究,反映出其在治疗应用中的广泛潜力 (Habernickel,2002)。此外,已经合成了含有吡啶嗪酮骨架的化合物,并具有预期的生物活性,包括抗菌和抗真菌作用,这进一步强调了它们在药用化学中的相关性 (Sayed 等人,2003)。

材料科学应用

在材料科学中,已经研究了相关苯并噻唑啉酮乙酰胺类似物的结构和电子性质,以了解它们在染料敏化太阳能电池 (DSSC) 中作为光敏剂的潜力。这些化合物表现出良好的光收集效率 (LHE) 和有利的光伏应用能量分布,展示了类似化合物在可再生能源技术中的多功能性 (Mary 等人,2020)。

化学合成应用

化学合成领域探索了吡啶嗪酮衍生物和相关结构的反应性和潜在应用。例如,已经报道了具有吡啶嗪酮骨架的新杂环化合物的合成,其中此类化合物已被用于制备二硫代衍生物和研究新的化学反应 (Sayed 等人,2003)。这突出了该化合物在开发具有潜在生物或材料应用的新化学实体中的作用。

未来方向

Thiazole and pyridazine derivatives have shown promise in various therapeutic areas, and medicinal chemists have been focusing their efforts on these compounds to develop novel therapeutic agents for a variety of pathological conditions . The future directions in this field may involve the design, synthesis, and development of molecules having therapeutic potential as human drugs .

作用机制

Target of Action

The primary target of N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. It is a key mediator of angiogenesis and vasculogenesis in both physiological and pathological conditions.

Mode of Action

N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition disrupts the VEGF-VEGFR2 signaling pathway, leading to a decrease in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This disruption can lead to the inhibition of tumor growth, as tumors require a blood supply to grow and spread.

Biochemical Pathways

The compound’s action primarily affects the VEGF-VEGFR2 signaling pathway . This pathway is crucial for angiogenesis and vasculogenesis. By inhibiting VEGFR2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can have downstream effects on processes such as cell proliferation and migration, which are critical for tumor growth and metastasis.

Result of Action

The molecular and cellular effects of N-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide’s action include the inhibition of VEGFR2, leading to a disruption in the VEGF-VEGFR2 signaling pathway . This disruption results in a decrease in angiogenesis, which can inhibit tumor growth and metastasis.

属性

IUPAC Name |

N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-9(19)16-13-6-7-14(18-17-13)21-8-12(20)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPNWOFUBJWXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)

![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)

![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)

![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)

![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)